4-Bromo-5-methoxy-2-methyl-1,3-thiazole
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Overview
Description
4-Bromo-5-methoxy-2-methyl-1,3-thiazole is a chemical compound with the molecular formula C5H6BrNOS. It has an average mass of 208.076 Da and a monoisotopic mass of 206.935333 Da .
Synthesis Analysis
The synthesis of thiazoles involves the treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine in chloroform, yielding 5-arylthiazoles . The 5-aryl-1,3-thiazole core can be functionalized at the 2-position to yield a large array of 5-aryl-2-arylsulfonyl-1,3-thiazoles .Molecular Structure Analysis
Thiazoles are characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles can undergo various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions . They can also activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in biological systems .Physical and Chemical Properties Analysis
Thiazole is a pale yellow liquid with a pyridine-like odor . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Photodynamic Therapy Application
A study by Pişkin, Canpolat, and Öztürk (2020) on a new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing a Schiff base demonstrated significant photophysical and photochemical properties. These properties make the compound a useful photosensitizer for photodynamic therapy, particularly in cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Organic Synthesis and Catalysis
Research by Davis and Forrester (1999) explored thiazolium-ion-based organic ionic liquids derived from 4- and 5-methyl thiazole. These liquids, when treated with triethylamine, were found to promote the benzoin condensation of benzaldehyde, indicating their potential as catalysts in organic synthesis (Davis & Forrester, 1999).
Antimicrobial and Antitubercular Agents
Prasad and Nayak (2016) synthesized novel thiazole derivatives containing a methoxy-naphthyl moiety, which displayed moderate anti-tuberculosis activity and excellent antibacterial activity. This study highlights the potential of thiazole derivatives in developing new antimicrobial agents (Prasad & Nayak, 2016).
Anticonvulsant Activity
Raj and Narayana (2006) conducted a study on the synthesis of 2-(2-Bromo-5- methoxyphenyl)-5-(3-arylidene)-1,3-thiazolo[3,2-b]-1,2,4-triazol-6-(5H)-ones, which exhibited promising anticonvulsant activity. This suggests the potential use of such compounds in developing new anticonvulsant drugs (Raj & Narayana, 2006).
Corrosion Inhibition
Khaled and Amin (2009) investigated the inhibition performance of thiazole derivatives on the corrosion of mild steel in sulfuric acid solutions. Their study showed that these compounds could serve as effective corrosion inhibitors, with applications in industrial processes and maintenance (Khaled & Amin, 2009).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
It’s known that thiazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Future Directions
The future directions of research on 4-Bromo-5-methoxy-2-methyl-1,3-thiazole and similar compounds could involve further exploration of their therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . Additionally, the development of new synthesis methods and the study of their mechanisms of action could also be areas of future research .
Biochemical Analysis
Biochemical Properties
4-Bromo-5-methoxy-2-methyl-1,3-thiazole is known to interact with various enzymes and proteins. It has been reported to be involved in the blockage of the bradykinin B2 receptors , which could provide therapeutic benefits in conditions such as hereditary angioedema (HAE) and potentially many other diseases .
Cellular Effects
Compounds within the thiazole family have been shown to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that thiazole ring bears an acidic proton at C-2, which makes the thiazole ring highly reactive and has evolved as a significant synthon for the production of a wide range of new chemical compounds .
Properties
IUPAC Name |
4-bromo-5-methoxy-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNOS/c1-3-7-4(6)5(8-2)9-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFPAUVNWSDZXTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216139-03-5 |
Source
|
Record name | 4-bromo-5-methoxy-2-methyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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